2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine is an organic compound that belongs to the class of chloroalkylamines. These compounds are characterized by the presence of chloroethyl groups attached to an amine. The naphthalen-2-ylmethyl group adds aromatic properties to the compound, making it potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves the reaction of naphthalen-2-ylmethylamine with 2-chloroethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-ylmethyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions may target the chloroethyl groups, converting them to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylamine: Lacks the naphthalen-2-ylmethyl group, making it less aromatic.
N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)amine: Similar structure but with only one chloroethyl group.
2-chloro-N-(2-chloroethyl)-N-phenylmethylamine: Contains a phenyl group instead of a naphthalen-2-ylmethyl group.
Uniqueness
The presence of the naphthalen-2-ylmethyl group in 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine imparts unique aromatic properties, potentially enhancing its reactivity and applications in various fields.
Properties
CAS No. |
67684-82-6 |
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Molecular Formula |
C15H18Cl3N |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17Cl2N.ClH/c16-7-9-18(10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13;/h1-6,11H,7-10,12H2;1H |
InChI Key |
FMPZLSPZDMGCKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(CCCl)CCCl.Cl |
Origin of Product |
United States |
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